1-(4-Methoxybenzyl)-2-methylpiperazine
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
DPAUGIAIJRNLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of 2-methylpiperazine derivatives in drug discovery
This guide provides a technical deep-dive into the medicinal chemistry, synthesis, and therapeutic application of 2-methylpiperazine derivatives.[1][2]
Executive Summary: Beyond the Symmetric Core
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. However, the symmetric, achiral nature of the unsubstituted piperazine ring often presents limitations:
-
Metabolic Vulnerability: The ring carbons are prone to oxidative metabolism (N-dealkylation or ring hydroxylation).
-
Conformational Flop: The ring flips rapidly between chair conformers, potentially reducing binding specificity.
-
Promiscuity: Lack of stereochemical vectors can lead to off-target binding (e.g., hERG channel inhibition).
The introduction of a methyl group at the C2 position (2-methylpiperazine ) breaks this symmetry. It introduces a chiral center, restricts conformational mobility, and sterically hinders metabolic attack. This guide explores how this "magic methyl" effect transforms a generic linker into a high-affinity pharmacophore.
Structural & Conformational Dynamics
The Axial vs. Equatorial Debate
Unlike cyclohexane, where bulky substituents almost exclusively prefer the equatorial position to avoid 1,3-diaxial interactions, 2-methylpiperazine derivatives exhibit complex conformational preferences driven by Allylic (A1,[2]3) Strain .
-
Free Amine: In simple N-alkylated derivatives, the C2-methyl group prefers the equatorial orientation to minimize steric clash.
-
N-Acylated/N-Arylated: When the N1 nitrogen is part of an amide or conjugated system (common in kinase inhibitors), the C2-methyl group often flips to the axial position. This prevents severe steric clash between the methyl group and the carbonyl oxygen or ortho-protons of the aryl ring (A1,3 strain).
Expert Insight: In the design of kinase inhibitors like Avapritinib , this axial preference is not accidental; it is a design feature used to lock the molecule into a bioactive conformation that fits narrow hydrophobic pockets (e.g., the ATP-binding site).
Visualization: Conformational Logic Flow
Figure 1: Decision tree for predicting the conformational preference of the C2-methyl group based on N-substitution.
Therapeutic Case Studies
A. Oncology: Avapritinib (Ayvakit™)
Target: KIT/PDGFRA D842V mutant. Role of 2-Methylpiperazine: Avapritinib contains a chiral (S)-2-methylpiperazine linker.[2]
-
Selectivity: The (S)-methyl group fits into a precise sub-pocket, interacting with the DFG motif (Asp836). The (R)-enantiomer is significantly less potent.
-
Solubility: The piperazine nitrogen serves as a solubilizing group (pKa modulation).
-
Rigidity: The methyl group restricts the rotation of the piperazine ring relative to the pyrimidine scaffold, reducing the entropic penalty of binding.
B. Infectious Disease: Fluoroquinolones (Gatifloxacin & Lomefloxacin)
Target: DNA Gyrase / Topoisomerase IV.[3] Role of 3-Methylpiperazine: Note: In these drugs, the moiety is often referred to as "3-methylpiperazine" because it is attached to the quinolone core at N1, placing the methyl group at position 3 relative to the attachment point.
-
Bioavailability: The methyl group increases lipophilicity compared to unsubstituted piperazine, improving oral absorption.
-
Half-Life Extension: By hindering metabolic oxidation at the ring carbons, the methyl group contributes to a longer half-life (e.g., Lomefloxacin is a once-daily drug).
Comparative Data Table
| Drug | Therapeutic Area | Moiety Configuration | Key Benefit of Methyl Group |
| Avapritinib | Oncology (GIST) | (S)-2-methylpiperazine | Stereoselective binding to DFG motif; conformational lock.[2] |
| Gatifloxacin | Antibacterial | (rac)-3-methylpiperazine | Improved oral bioavailability; metabolic stability. |
| Lomefloxacin | Antibacterial | (rac)-3-methylpiperazine | Extended half-life (once-daily dosing).[2] |
| Trilaciclib | Oncology (CDK4/6) | N-methylpiperazine | Note: Uses N-methyl, not C-methyl.[2] Included for contrast. |
Detailed Experimental Protocols
Protocol A: Resolution of (R)- and (S)-2-Methylpiperazine
While asymmetric synthesis is elegant, optical resolution remains a robust industrial method for generating the chiral building block.
Objective: Isolate (R)-2-methylpiperazine from racemic mixture using L-tartaric acid.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 100g of racemic 2-methylpiperazine in 300 mL of water/ethanol (1:5 v/v) at 70°C.
-
Addition: Slowly add a hot solution of L-tartaric acid (150g) in 300 mL ethanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4°C overnight. The diastereomeric salt (R)-2-methylpiperazine-L-tartrate will crystallize.[2]
-
Filtration: Filter the white solid. (The mother liquor contains the (S)-enriched fraction).
-
Recrystallization: Recrystallize the solid from 90% ethanol to upgrade chiral purity (>99% ee).
-
Free Basing: Dissolve the salt in minimal water and treat with solid KOH pellets until pH > 12. Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Drying: Dry organics over Na2SO4 and concentrate in vacuo to yield (R)-2-methylpiperazine as a waxy solid.
Validation Check:
-
Polarimetry: Check specific rotation
. (R)-isomer should be negative, (S)-isomer positive (solvent dependent). -
Chiral HPLC: Use a Chiralpak AD-H column with Hexane/IPA/Diethylamine mobile phase.[2]
Protocol B: General N-Arylation (Buchwald-Hartwig)
Context: Attaching the chiral piperazine to a heteroaryl halide (common in kinase inhibitors).
-
Setup: In a glovebox, charge a reaction vial with:
-
Aryl halide (1.0 eq)
-
(S)-2-methylpiperazine (1.2 eq)[8]
-
Pd2(dba)3 (2 mol%)
-
BINAP or Xantphos (4 mol%)
-
NaOtBu (1.5 eq)
-
Toluene (0.2 M concentration)
-
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Visualization: Synthesis of Avapritinib (Simplified)
Figure 2: Simplified synthetic route to Avapritinib highlighting the introduction of the chiral piperazine core.
References
-
FDA Label - Avapritinib (Ayvakit). Clinical Pharmacology and Chemistry.Link
-
Evans, E. K., et al. (2017). "Discovery of Avapritinib: A Potent, Highly Selective Inhibitor of KIT and PDGFRA Mutants." Science Translational Medicine.
-
Beak, P., & Lee, W. K. (1989). "The α-Lithioamine Synthetic Equivalent: Preparation of 2-Substituted Piperazines."[2] Journal of Organic Chemistry.
-
Caron, S., et al. (2018). "Practical Synthetic Routes to Chiral 2-Methylpiperazine Derivatives."[2] Organic Process Research & Development.
-
Andersson, P., et al. (2002). "Gatifloxacin: A New Fluoroquinolone." Drugs.
-
Clayden, J., et al. "Conformational Analysis of Saturated Heterocycles." The Chemistry of Heterocycles.
Sources
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- 2. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 3. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. Piperazines [chemenu.com]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the Secondary Amine in 1-(4-Methoxybenzyl)-2-methylpiperazine
Abstract
This document provides a comprehensive guide for the chemical modification of the secondary amine in 1-(4-methoxybenzyl)-2-methylpiperazine, a valuable scaffold in medicinal chemistry. The strategic location of the secondary amine, coupled with the presence of a removable 4-methoxybenzyl (PMB) protecting group on the tertiary amine, allows for selective functionalization, making this molecule a versatile building block in drug discovery programs. We present detailed protocols for common and impactful transformations including acylation, alkylation, arylation, and sulfonylation. Each protocol is accompanied by expert insights into the rationale behind procedural steps, expected outcomes, and troubleshooting advice to ensure reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel bioactive compounds.
Introduction: The Strategic Value of 1-(4-Methoxybenzyl)-2-methylpiperazine
The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutic agents.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, and for establishing key interactions with biological targets.[1] The unsymmetrical substitution in 1-(4-methoxybenzyl)-2-methylpiperazine offers a distinct advantage: the secondary amine serves as a reactive handle for introducing diverse functionalities, while the PMB group on the other nitrogen allows for either stable protection or subsequent deprotection and further modification. The methyl group at the 2-position introduces chirality, which can be critical for achieving desired pharmacological activity and selectivity.
This guide focuses on the selective functionalization of the N-4 secondary amine, a key step in the elaboration of this scaffold into more complex drug candidates. We will explore four principal classes of reactions: acylation, alkylation, arylation, and sulfonylation, providing detailed, field-tested protocols for each.
General Considerations
Before proceeding with specific protocols, it is crucial to understand the key chemical features of the starting material that influence reaction outcomes.
-
The Role of the 4-Methoxybenzyl (PMB) Group: The PMB group is a widely used protecting group for amines. It is generally stable to a range of reaction conditions, including basic and nucleophilic reagents, making it compatible with the functionalization of the secondary amine. However, it can be cleaved under specific oxidative or acidic conditions, which will be discussed in a later section.[2][3] This orthogonality is a key feature for synthetic strategies requiring sequential functionalization of the two nitrogen atoms.
-
Stereochemistry: 1-(4-Methoxybenzyl)-2-methylpiperazine is a chiral molecule. The protocols described herein are generally applicable to either the racemate or a single enantiomer. It is important to note that the reaction conditions described are not expected to cause racemization at the C-2 position. If a specific stereoisomer is required for the final compound, it is essential to start with the enantiomerically pure starting material.
-
Reagent Purity and Inert Atmosphere: As with many organic reactions, the purity of reagents and solvents is critical for achieving high yields and minimizing side reactions. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for many of the described procedures, particularly those involving organometallic reagents or strong bases.
Functionalization Protocols for the Secondary Amine
N-Acylation: Formation of Amides
N-acylation is a robust and widely used reaction to introduce an amide functionality, which can act as a hydrogen bond donor and/or acceptor and can significantly influence the conformation and properties of the final molecule.
Expertise & Experience: The choice of base is critical in N-acylation. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid (e.g., HCl) generated during the reaction without competing with the piperazine nucleophile. The use of an acyl chloride or anhydride as the electrophile is common. For less reactive acylating agents, a coupling reagent such as EDC with DMAP can be employed.[4]
Protocol 3.1.1: Acylation with an Acyl Chloride
-
Preparation: To a solution of 1-(4-methoxybenzyl)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol typically provides the desired N-acylated product in good to excellent yields (80-95%). The primary impurity is often any excess acyl chloride, which is hydrolyzed during the work-up. If the starting acyl chloride is sensitive to moisture, ensure all glassware is thoroughly dried.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 1-(4-methoxybenzyl)-2-methylpiperazine.
N-Alkylation: Reductive Amination
Reductive amination is a highly effective method for N-alkylation that avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[5][6] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.[7]
Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination as it is mild and selective for the iminium ion over the starting aldehyde or ketone.[6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.
Protocol 3.2.1: Reductive Amination with an Aldehyde
-
Preparation: To a solution of 1-(4-methoxybenzyl)-2-methylpiperazine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add acetic acid (1.2 eq). Stir the mixture for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness: Reductive amination is a very reliable reaction, often providing yields greater than 80%. The reaction can sometimes be slow, so allowing it to proceed overnight is common. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial, provided the starting materials are stable at that temperature.
| Reaction Type | Electrophile | Key Reagents | Solvent | Typical Yield |
| N-Acylation | Acyl Chloride | Triethylamine | DCM | 80-95% |
| Reductive Amination | Aldehyde | NaBH(OAc)₃, Acetic Acid | DCM | >80% |
| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 70-90% |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine or TEA | DCM | 85-95% |
Table 1: Summary of functionalization reactions for 1-(4-methoxybenzyl)-2-methylpiperazine.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[8] This reaction is highly versatile and tolerates a wide range of functional groups.
Expertise & Experience: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base. A common combination is Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand such as XPhos or SPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The reaction must be carried out under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Protocol 3.3.1: Buchwald-Hartwig N-Arylation with an Aryl Bromide
-
Preparation: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), the appropriate biarylphosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add a solution of the aryl bromide (1.0 eq) and 1-(4-methoxybenzyl)-2-methylpiperazine (1.2 eq) in anhydrous toluene (0.1 M).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness: While more complex to set up than the other reactions, the Buchwald-Hartwig amination is a reliable method for N-arylation, with typical yields in the range of 70-90%. Catalyst and ligand screening may be necessary to optimize the reaction for a specific aryl halide.
Logical Flow for Functionalization Choice
Caption: Decision tree for selecting the appropriate functionalization protocol.
N-Sulfonylation: Formation of Sulfonamides
The sulfonamide group is a key pharmacophore in many drugs. The reaction of the secondary amine with a sulfonyl chloride is a straightforward and efficient method for its introduction.[9][10]
Expertise & Experience: Similar to acylation, N-sulfonylation requires a base to neutralize the HCl formed. Pyridine can serve as both the base and the solvent, though a combination of a non-nucleophilic base like triethylamine in a solvent like DCM is also very effective. The reaction is typically fast and clean.
Protocol 3.4.1: N-Sulfonylation with a Sulfonyl Chloride
-
Preparation: To a solution of 1-(4-methoxybenzyl)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1 M aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.
Trustworthiness: N-sulfonylation is a highly reliable transformation, with yields typically in the 85-95% range. The main consideration is the stability of the sulfonyl chloride, which can be moisture-sensitive.
Deprotection of the 4-Methoxybenzyl (PMB) Group
The ability to remove the PMB group is a key advantage of this scaffold, allowing for further functionalization at the N-1 position.
Expertise & Experience: The PMB group is typically cleaved under oxidative conditions or with strong acid. Ceric ammonium nitrate (CAN) is a common oxidant for this transformation.[2] Alternatively, trifluoroacetic acid (TFA) can be used, often at elevated temperatures.[2][3] The choice of method depends on the functional groups present in the rest of the molecule.
Protocol 4.1.1: Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)
-
Preparation: Dissolve the PMB-protected piperazine (1.0 eq) in a mixture of acetonitrile and water (3:1) (0.1 M).
-
Reaction: Cool the solution to 0 °C and add ceric ammonium nitrate (2.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. The reaction mixture will typically turn from orange/yellow to a lighter color upon completion. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine by column chromatography.
Protocol 4.1.2: Acidic Deprotection with Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the PMB-protected piperazine (1.0 eq) in trifluoroacetic acid (TFA) (0.2 M).
-
Reaction: Heat the reaction mixture to 60-80 °C for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove the TFA. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine. Further purification by column chromatography may be necessary.
Trustworthiness: Both methods are generally effective. The CAN method is often faster and proceeds under milder temperature conditions, but the reagent is a strong oxidant and may not be compatible with other sensitive functional groups. The TFA method is robust but requires higher temperatures and careful handling of the corrosive acid.
Conclusion
1-(4-Methoxybenzyl)-2-methylpiperazine is a highly adaptable scaffold for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the selective functionalization of its secondary amine through acylation, alkylation, arylation, and sulfonylation. By understanding the principles behind each reaction and following the detailed procedures, researchers can confidently and efficiently generate novel piperazine derivatives for a wide range of applications in drug discovery and development.
References
-
[Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][8][11][13]triazines. (2022, April 15).]()
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- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Microwave-Assisted Synthesis & Functionalization of 1-(4-Methoxybenzyl)-2-methylpiperazine
Abstract
This guide details the high-efficiency synthesis and application of 1-(4-Methoxybenzyl)-2-methylpiperazine , a critical intermediate in the development of GPCR ligands, kinase inhibitors, and antihistamines. While the 2-methylpiperazine scaffold offers valuable conformational constraints, its regioselective functionalization is historically challenging due to steric hindrance at the N1 position (adjacent to the methyl group).
We present a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic and kinetic barriers. By leveraging dielectric heating, this protocol reduces reaction times from hours to minutes, improves N1-regioselectivity, and enhances yields in downstream Buchwald-Hartwig couplings.
Strategic Overview: The Regioselectivity Challenge
The 2-methylpiperazine core contains two non-equivalent nitrogen atoms:
-
N1 (Sterically Hindered): Adjacent to the C2-methyl group.
-
N4 (Sterically Accessible): Distal to the methyl group.
Direct alkylation with 4-methoxybenzyl chloride (PMB-Cl) under conventional thermal conditions preferentially alkylates the less hindered N4 position. To synthesize the 1-(PMB)-2-methyl isomer, a protection-alkylation-deprotection strategy is required. Microwave irradiation is critical in Step 2 , providing the necessary energy to force alkylation at the hindered N1 position without prolonged heating that leads to degradation.
Workflow Visualization
The following diagram outlines the synthetic pathway and decision logic.
Figure 1: Strategic workflow for the regioselective synthesis and application of the target scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-(4-Methoxybenzyl)-2-methylpiperazine
Objective: Force alkylation at the hindered N1 position using microwave irradiation.
Materials:
-
Substrate: tert-Butyl 3-methylpiperazine-1-carboxylate (N4-Boc-2-methylpiperazine). Note: Commercially available or synthesized via Boc-protection of 2-methylpiperazine (selectivity >95% for N4 due to sterics).
-
Reagent: 4-Methoxybenzyl chloride (PMB-Cl).
-
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: Acetonitrile (ACN) – High dielectric loss tangent (
) ensures efficient microwave absorption.
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve tert-butyl 3-methylpiperazine-1-carboxylate (1.0 mmol, 200 mg) in ACN (3 mL).
-
Addition: Add DIPEA (2.0 mmol, 348 µL) followed by PMB-Cl (1.2 mmol, 163 µL).
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 120 °C
-
Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Boc-Deprotection (One-Pot Variation): Re-dissolve the crude intermediate in DCM (2 mL) and TFA (1 mL). Stir at RT for 30 min (or MW 60 °C for 2 min). Concentrate and neutralize with basic resin or NaOH to obtain the free amine.
Data Comparison:
| Parameter | Conventional Heating (Reflux) | Microwave Protocol |
|---|---|---|
| Temperature | 82 °C (ACN Reflux) | 120 °C |
| Time | 12–16 Hours | 15 Minutes |
| Yield (Step 2) | 65–70% | 88–92% |
| Impurity Profile | Significant thermal degradation | Clean conversion |
Protocol B: Microwave-Assisted Buchwald-Hartwig Coupling
Objective: Functionalize the free N4-amine of the scaffold with an aryl halide. Mechanism: The PMB group on N1 acts as a protecting group, preventing side reactions while the bulky 2-methyl group induces conformational preference.
Materials:
-
Scaffold: 1-(4-Methoxybenzyl)-2-methylpiperazine (from Protocol A).
-
Partner: Aryl Bromide (Ar-Br).[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).
-
Base: NaOtBu (1.5 equiv).
-
Solvent: Toluene/t-BuOH (5:1) or Dioxane.
Procedure:
-
Inerting: Purge the microwave vial with Argon/Nitrogen.
-
Loading: Add the scaffold (0.5 mmol), Aryl Bromide (0.55 mmol), Base (0.75 mmol), and Catalyst/Ligand.
-
Solvent: Add deoxygenated solvent (2.5 mL). Seal immediately.
-
Irradiation:
-
Temperature: 110 °C
-
Time: 10 minutes
-
Power: Dynamic mode (Max 150 W)
-
-
Analysis: Monitor by LCMS. The reaction is typically complete in <15 mins.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol C: PMB Deprotection (The Release)
Objective: Remove the PMB group to release the N1-amine for further functionalization or to yield the final drug substance.
Method 1: Acidic Microwave Cleavage (Robust)
-
Reagents: Trifluoroacetic acid (TFA).[2]
-
Conditions: MW 100 °C for 5–10 minutes.
-
Note: Effective for acid-stable substrates.
Method 2: Oxidative Cleavage (Mild)
-
Reagents: Ceric Ammonium Nitrate (CAN) or DDQ.
-
Solvent: ACN/Water (4:1).
-
Conditions: RT stirring (Conventional) or MW 40 °C for 5 min.
-
Mechanism: Oxidative electron transfer generates the radical cation, followed by hydrolysis.
Scientific Validation & Troubleshooting
Mechanism of Microwave Enhancement
The synthesis relies on dipolar polarization . Acetonitrile (Protocol A) and the Piperazine amine are polar species that align with the oscillating electric field.
-
Kinetic Effect: The Arrhenius equation dictates that the reaction rate (
) increases exponentially with temperature. Microwaves allow rapid superheating of solvents above their boiling points in sealed vessels (e.g., ACN at 120°C vs 82°C boiling point). -
Thermodynamic Effect: In Protocol A, the steric bulk of the C2-methyl group creates a high energy barrier for N1-alkylation. The rapid energy transfer provides the activation energy (
) required to access the N1-substituted product efficiently, which is kinetically slow under standard reflux.
Troubleshooting Guide
Figure 2: Decision matrix for troubleshooting microwave reaction parameters.
References
-
Regioselective Synthesis of Piperazines
- Rossi, R., et al. "Selective functionalization of 2-substituted piperazines." Tetrahedron, 2005.
- Context: Establishes the baseline difficulty of N1 vs N4 alkyl
-
Microwave-Assisted Buchwald-Hartwig Coupling
-
Bhosale, V. R., et al. "Efficient Microwave-Assisted Buchwald-Hartwig Coupling for the Synthesis of Piperazine Derivatives."[3] African Journal of Biological Sciences, 2024.
- Context: Demonstrates the reduction of reaction time from 24h to 10 min using microwave irradiation for piperazine aryl
-
-
PMB Protection/Deprotection Strategies
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
- Context: Standard reference for PMB stability and cleavage conditions (TFA vs Oxid
-
Microwave Effects in Organic Synthesis
-
General Piperazine Synthesis via Microwaves
-
Yadav, A. R., et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach."[6] Asian Journal of Research in Chemistry, 2020.
- Context: Validates the green chemistry aspects (solvent reduction) of microwave synthesis for heterocycles.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine
As Senior Application Scientists, we understand that removing a protecting group is a critical step that can significantly impact the yield and purity of your target molecule. The p-methoxybenzyl (PMB) group is a robust and reliable protecting group for amines, but its cleavage requires careful consideration of the substrate and reaction conditions. This guide provides in-depth troubleshooting advice and detailed protocols for the successful deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the N-PMB group from a piperazine derivative?
There are three primary strategies for cleaving the N-PMB bond, each with distinct advantages and compatibilities:
-
Oxidative Cleavage: This is the most common method for PMB ethers and amines.[1] The electron-rich p-methoxybenzyl group is highly susceptible to oxidation by reagents like Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][2] This method is often fast and efficient under mild conditions.
-
Catalytic Hydrogenolysis: Like a standard benzyl (Bn) group, the PMB group can be removed by catalytic hydrogenation.[2][3] This method uses a metal catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source to cleave the C-N bond.[3][4] It is considered a "green" method due to the clean byproducts (toluene) and ease of catalyst removal.[4]
-
Acid-Catalyzed Cleavage: The PMB group is more acid-labile than the unsubstituted benzyl group and can be cleaved using strong Brønsted or Lewis acids.[2][5] Conditions can range from trifluoroacetic acid (TFA) to Lewis acids like AlCl₃ or POCl₃.[6][7]
Q2: How do I choose the best deprotection method for my specific experiment?
The optimal method depends on the other functional groups present in your molecule and the desired reaction scale.
-
Choose Oxidative Cleavage (CAN/DDQ) if your molecule is stable to oxidants and does not contain other electron-rich aromatic systems that could react.[1] This method is often chemoselective and tolerates many other protecting groups like Boc or benzyl ethers.[6]
-
Choose Catalytic Hydrogenolysis if your molecule contains reducible functional groups (e.g., alkenes, alkynes, nitro groups) that you also want to reduce or if it is sensitive to strong acids or oxidants. Be aware that other benzyl-type protecting groups will also be cleaved.[8]
-
Choose Acid-Catalyzed Cleavage when your molecule is sensitive to oxidation and lacks other acid-labile protecting groups (e.g., Boc, t-butyl esters, silyl ethers).[6][9] This method can be advantageous if catalyst poisoning is an issue for hydrogenolysis.[6]
Troubleshooting Guide: Common Issues and Solutions
Q3: My oxidative deprotection with Ceric Ammonium Nitrate (CAN) is sluggish or incomplete. What's wrong?
An incomplete reaction is a frequent issue that can often be resolved by addressing reagent stoichiometry and reaction conditions.
-
Cause A: Insufficient CAN: The stoichiometry is critical. The reaction requires two equivalents of CAN for each equivalent of the PMB-protected amine.[10]
-
Solution: Ensure you are using at least 2.0, and preferably 2.2-2.5, equivalents of CAN. The distinctive orange-red color of the Ce(IV) solution should fade to a pale yellow as it is consumed; persistent orange color indicates excess CAN, while a rapid fade to yellow may mean more is needed.[10]
-
-
Cause B: Incorrect Solvent System: CAN reactions are typically run in aqueous acetonitrile or other aqueous organic mixtures. The presence of water is necessary for the final hydrolysis step.[10]
-
Solution: A common solvent system is a mixture of acetonitrile and water (e.g., 9:1 or 4:1). If your starting material has poor solubility, consider adding a co-solvent like dichloromethane (CH₂Cl₂).
-
-
Cause C: Low Temperature: While many CAN deprotections proceed at 0 °C or room temperature, a sluggish reaction may benefit from gentle heating.
-
Solution: If the reaction is slow at room temperature, try warming it to 40-50 °C. Monitor carefully by TLC or LC-MS to avoid potential side product formation.
-
Q4: I'm seeing an unexpected byproduct with a higher mass in my CAN deprotection. What is it?
This is a known issue, particularly in related lactam systems, and is likely due to the formation of an N-acyliminium ion intermediate.
-
Cause: The oxidative cleavage of the N-PMB group can generate formaldehyde (from the benzylic methylene) which is then trapped by the newly formed secondary amine, resulting in an N-hydroxymethyl byproduct.[2][11]
-
Solution 1: Add a Scavenger: Including an additive that can trap formaldehyde can suppress this side reaction. Buffering the reaction may also help.
-
Solution 2: Modify Workup: The N-hydroxymethyl adduct is often unstable. An acidic workup can sometimes hydrolyze it back to the desired secondary amine.
-
Q5: My catalytic hydrogenolysis reaction has stalled. Why isn't it going to completion?
Catalyst poisoning is the most common culprit in stalled hydrogenolysis reactions of amines.
-
Cause A: Catalyst Poisoning: Both the substrate and the product amine can coordinate strongly to the palladium surface, inhibiting its catalytic activity.[4] Sulfur-containing functional groups are also potent poisons.[6]
-
Solution 1: Add Acid: Adding a stoichiometric amount of a non-coordinating acid (e.g., HCl, acetic acid) protonates the amine, preventing it from binding to the catalyst and improving activity.[3]
-
Solution 2: Increase Catalyst Loading/Pressure: If poisoning is mild, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or the hydrogen pressure can help drive the reaction to completion.
-
Solution 3: Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning for N-debenzylation reactions.[6]
-
-
Cause B: Inefficient Hydrogen Transfer: If using a transfer hydrogenation source (e.g., ammonium formate, cyclohexene), ensure it is fresh and used in sufficient excess (typically 5-10 equivalents).
Q6: My acid-catalyzed deprotection is cleaving other functional groups. How can I improve selectivity?
The key challenge with acid-catalyzed methods is achieving selectivity over other acid-sensitive groups.
-
Cause: Strong acids like neat TFA can cleave a wide range of protecting groups, including Boc, t-butyl esters, and some silyl ethers.[6][9]
-
Solution 1: Use a Cation Scavenger: The cleavage proceeds via a stable p-methoxybenzyl cation. This electrophile can be trapped by nucleophilic functional groups on your substrate or polymerize. Adding a potent nucleophilic scavenger, such as anisole, thioanisole, or 1,3,5-trimethoxybenzene (TMB), will intercept this cation and prevent side reactions.[6][12]
-
Solution 2: Use Milder/Catalytic Acid: Instead of stoichiometric strong acid, explore milder conditions. A catalytic amount of a strong acid like triflic acid (TfOH) or HCl in a solvent like hexafluoro-2-propanol (HFIP) can be highly effective and more selective.[9][13] Lewis acids like POCl₃ have also been shown to work under mild conditions.[7]
-
Comparative Overview of Deprotection Methods
| Feature | Oxidative Cleavage (CAN) | Catalytic Hydrogenolysis (Pd/C) | Acid-Catalyzed Cleavage (TFA) |
| Reagents | (NH₄)₂Ce(NO₃)₆ (2.2-2.5 eq) | H₂ (gas) or H-donor, Pd/C (cat.) | Trifluoroacetic Acid (TFA) |
| Typical Conditions | MeCN/H₂O, 0 °C to RT | MeOH or EtOH, RT, 1-4 atm H₂ | CH₂Cl₂, RT; often with a scavenger |
| Pros | Fast, high-yielding, orthogonal to many groups (Bn, silyl ethers)[1][6] | "Green" method, easy product isolation, mild conditions[3][4] | Effective for substrates sensitive to oxidation or reduction |
| Cons | Stoichiometric, toxic metal waste, potential for over-oxidation[14] | Can be slow, catalyst poisoning by amines/sulfur[4], reduces other groups (alkenes, Cbz) | Non-selective for other acid-labile groups (Boc, TBS)[9], requires scavenger |
| Key Checkpoint | Ensure >2 eq. of CAN is used[10] | Consider adding acid to prevent catalyst poisoning[3] | Always include a cation scavenger like anisole[6] |
Visualized Mechanisms and Workflows
Mechanism of Oxidative Deprotection with CAN
Troubleshooting Workflow
// Nodes Start [label="Deprotection Issue Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Problems P1 [label="Incomplete Reaction", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Side Products Formed", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Difficult Purification", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Causes C1a [label="[CAN] Insufficient Reagent\n[Pd/C] Catalyst Poisoned\n[Acid] Acid too weak"]; C2a [label="PMB Cation Attack\nOver-oxidation\nN-Hydroxymethyl Adduct"]; C3a [label="Metal Salt Residue\nProduct Volatility\nEmulsion in Workup"];
// Solutions S1a [label="Add more reagent\nAdd acid (for Pd/C)\nIncrease temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2a [label="Add Cation Scavenger\n(Anisole, TMB)\nModify Workup", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S3a [label="Aqueous Wash (EDTA)\nUse different workup\n(e.g., filtration, extraction)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> P1; Start -> P2; Start -> P3;
P1 -> C1a [label="Potential Causes"]; C1a -> S1a [label="Solutions"];
P2 -> C2a [label="Potential Causes"]; C2a -> S2a [label="Solutions"];
P3 -> C3a [label="Potential Causes"]; C3a -> S3a [label="Solutions"]; } dot Caption: A logical workflow for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)
This protocol describes a general procedure for the deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine using CAN.
-
Reaction Setup: To a solution of 1-(4-Methoxybenzyl)-2-methylpiperazine (1.0 eq) in a 9:1 mixture of acetonitrile and water (0.1 M concentration), add a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.5 eq) in a minimum amount of water. Add the bright orange CAN solution dropwise to the stirred substrate solution over 10-15 minutes. The reaction mixture will typically turn a dark brown/red color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature over 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The color of the reaction mixture should fade to a light yellow.[10]
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methylpiperazine can be purified by silica gel column chromatography or distillation.
Protocol 2: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This protocol is suitable for substrates that are sensitive to oxidation.
-
Reaction Setup: To a solution of 1-(4-Methoxybenzyl)-2-methylpiperazine (1.0 eq) in methanol or ethanol (0.1 M) in a round-bottom flask or hydrogenation vessel, add 10% Pd/C catalyst (10-20 mol% Pd).[3]
-
Acid Addition (Optional but Recommended): To prevent catalyst poisoning, add glacial acetic acid (1.1 eq) to the mixture.
-
Hydrogen Atmosphere: Seal the flask and purge with nitrogen, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen (1 atm, via a balloon, or higher in a pressure vessel) and stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours depending on the substrate and conditions.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods. If acid was added, a basic workup will be required to isolate the free amine.
References
-
Arkat USA. Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ARKIVOC. Available from: [Link]
-
Wikipedia. Ceric ammonium nitrate. Available from: [Link]
-
Taylor, M. S. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available from: [Link]
-
Annadi, K., & Wee, A. G. H. Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Ceric-ammonium-nitrate-oxidation-of-N-(p-methoxybe-Annadi-Wee/f557297e685f50a86d231e50085d3858682a3928]([Link]
-
Saito, A., et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. Available from: [Link]
-
Maji, K., et al. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC - NIH. Available from: [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available from: [Link]
-
ResearchGate. Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. Available from: [Link]
-
Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Available from: [Link]
-
Ilangovan, A., & Malayappasamy, S. A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Publishing. Available from: [Link]
-
Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Available from: [Link]
-
ResearchGate. Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Available from: [Link]
-
ePrints Soton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Available from: [Link]
- Google Patents. Process for the deprotection of aryl group protected amines employing oxidases.
-
Scholarly Publications Leiden University. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kiesslinglab.com [kiesslinglab.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
Troubleshooting solubility issues of 1-(4-Methoxybenzyl)-2-methylpiperazine in water
The following technical support guide addresses solubility challenges for 1-(4-Methoxybenzyl)-2-methylpiperazine , a lipophilic basic building block often used in medicinal chemistry.
This content is structured as a dynamic troubleshooting center.
Subject: 1-(4-Methoxybenzyl)-2-methylpiperazine (CAS: 59803-92-8 / Analogous Class) Ticket Priority: High (Experimental Stalling) Responder: Dr. A. Vance, Senior Application Scientist[1][2][3][4]
Compound Profile & Physicochemical Reality
Before troubleshooting, we must establish why this compound behaves the way it does.[5][6] You are likely working with a molecule that possesses two distinct faces: a polar, ionizable piperazine core and a lipophilic methoxybenzyl tail.[4][5][6]
-
Key Structural Features:
-
Piperazine Ring: Contains two nitrogen atoms.[1][2][3][4][5][6][7] The secondary amine (N4) is highly basic (pKa ~9.8), while the tertiary amine (N1, attached to the benzyl group) is less basic (pKa ~5.4).[2][4][6]
-
4-Methoxybenzyl Group: Adds significant lipophilicity (LogP ~2.2), drastically reducing water solubility of the neutral form.[2][3][4][5][6]
-
2-Methyl Group: Introduces steric bulk, which can complicate crystal packing (leading to "oiling out") and slightly modulate basicity.[1][2][3][4][5][6]
-
The Core Conflict: In its free base form , this compound is hydrophobic and will not dissolve in neutral water.[4][5][6] It requires protonation (acidification) or solvation assistance (co-solvents) to enter the aqueous phase.[3][4][5][6]
Troubleshooting: Question & Answer
Direct solutions to your current experimental roadblocks.
Issue 1: "I added the solid powder to water, but it floats/clumps and won't dissolve."
Diagnosis: You are likely using the Free Base form of the compound in neutral water (pH 7).[5][6] The Science: At pH 7, the secondary amine is partially protonated, but the lipophilic benzyl group dominates the thermodynamic behavior, preventing solvation.[5][6] The lattice energy of the solid is too high to be overcome by water interactions alone.[5][6]
Solution: Conversion to Salt (In-Situ) You must lower the pH to fully protonate the basic nitrogens.[1][2][3][4][6]
-
Slowly add 1.0 - 2.0 equivalents of 1M HCl or Acetic Acid while stirring.
-
Observation: The solid should dissolve as it converts to the hydrochloride or acetate salt.[3][5][6]
-
Target pH: Ensure final pH is < 5.0 for stability.
Issue 2: "The compound dissolved in acid, but precipitated when I added PBS (pH 7.4)."
Diagnosis: pH-Induced Precipitation (The "Crash Out").[1][2][3][4][5][6] The Science: Phosphate Buffered Saline (PBS) has a strong buffering capacity at pH 7.[1][3][5][6]4. When you add your acidic stock solution to PBS, the pH rises past the compound's pKa.[5][6] The amine de-protonates, returns to its neutral, lipophilic free-base form, and precipitates because its intrinsic solubility at pH 7.4 is likely < 100 µM.[2][4][6]
Solution: The "Shift" Strategy
-
Option A (Low Concentration): Keep the final concentration below the intrinsic solubility limit (typically < 50 µM for this class).[3][5][6]
-
Option B (Co-solvent Spike): Pre-dissolve the compound in DMSO (dimethyl sulfoxide) at 1000x the final concentration.[3][5][6] Add this DMSO stock to the PBS.[5][6] The DMSO helps keep the neutral molecules in solution (up to ~1% DMSO final concentration).[5][6]
Issue 3: "My solution turned into a cloudy oil instead of crystals."
Diagnosis: Liquid-Liquid Phase Separation ("Oiling Out"). The Science: The 2-methyl group lowers the melting point of the compound.[6] When the salt is neutralized, the free base forms.[5][6] If the concentration is high, it separates as a dense oil droplet rather than a crystal lattice because the crystallization kinetics are slow.[5][6]
Solution: Seeding or High-Shear Mixing [1][2][3][4]
-
For Recovery: Add an organic solvent (DCM or Ethyl Acetate) to extract the oil, dry, and re-attempt crystallization with a counter-ion (e.g., Oxalic acid often forms better crystals than HCl for piperazines).[2][4][5][6]
-
For Assay: Sonicate the solution to create a stable emulsion, or switch to a cyclodextrin formulation (see Section 4).
Decision Logic & Workflows
Workflow A: Solubility Optimization Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.
Quantitative Data & Formulation Guide
Table 1: Estimated Solubility Profile
Values are based on structure-activity relationship (SAR) data for N-benzylpiperazine derivatives.
| Solvent / Medium | Estimated Solubility | Notes |
| Water (pH 7.0) | < 0.5 mg/mL | Insoluble.[1][2][3][4] Free base form dominates.[3][4][5][6] |
| 0.1 M HCl | > 50 mg/mL | Highly Soluble.[3][4][5][6] Forms Dihydrochloride salt.[3][4][5][6] |
| PBS (pH 7.4) | < 0.1 mg/mL | Risk of precipitation.[1][3][4][5][6] |
| DMSO | > 100 mg/mL | Excellent stock solvent.[1][3][4][5][6] |
| Ethanol | > 50 mg/mL | Good organic solvent. |
| 20% HP-β-CD | ~ 5-10 mg/mL | Encapsulates the benzyl tail, enabling neutral solubility.[1][2][3][4] |
Advanced Protocol: Cyclodextrin Formulation
If you require high concentrations (>100 µM) at neutral pH for animal studies or sensitive cell assays, DMSO may be toxic.[1][2][3][4][5][6] Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[2][3][4]
-
Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v).
-
Acidify: Adjust vehicle pH to ~4.0 using dilute HCl.
-
Add Compound: Add 1-(4-Methoxybenzyl)-2-methylpiperazine powder. Vortex.
-
Neutralize: Slowly back-titrate to pH 7.0 using 0.1 M NaOH.
-
Filter: Sterile filter (0.22 µm).
References & Authority
The protocols and chemical properties described above are derived from standard physicochemical principles of piperazine derivatives and authoritative chemical databases.
-
PubChem. 1-(4-Methoxy-2-methylphenyl)piperazine (Analogous Structure & Properties).[1][2][3][4] National Library of Medicine.[3][4][5][6] Available at: [Link][2][3][4][6]
-
SWG Drug. Monograph: Benzylpiperazine (Solubility Data).[1][2][3][4][5][6] (Class-specific solubility behavior).[1][2][3][4] Available at: [Link][1][2][3][4][6]
-
University of Regina. pKa Values of Some Piperazines at Different Temperatures. (pKa reference for piperazine core).[1][2][3][4][5][6][7] Available at: [Link]
Sources
- 1. 1-(4-Methoxy-2-methylphenyl)piperazine | C12H18N2O | CID 10750797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. uregina.ca [uregina.ca]
- 7. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Minimizing side reactions during alkylation of 2-methylpiperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of 2-methylpiperazine. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. As your Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these experimental strategies, ensuring your success in synthesizing the desired mono-alkylated 2-methylpiperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of 2-methylpiperazine?
The main challenge in the alkylation of 2-methylpiperazine lies in achieving selective mono-alkylation at the desired nitrogen atom. The molecule has two secondary amine groups (N1 and N4) with different steric and electronic environments. The primary side reactions are dialkylation, where both nitrogen atoms are alkylated, and poor regioselectivity, leading to a mixture of N1- and N4-alkylated products.
Q2: How does the methyl group on the piperazine ring influence the reaction?
The methyl group at the C2 position introduces steric hindrance, making the adjacent N1 nitrogen less accessible to bulky electrophiles compared to the N4 nitrogen. This steric effect can be exploited to achieve regioselectivity. Beck et al. (1956) noted that the steric effect of the methyl group favors reaction at the N4 position[1].
Q3: What is the most common strategy to achieve selective mono-alkylation?
The use of a protecting group is a widely employed and effective strategy.[2][3] One of the nitrogen atoms is temporarily blocked, typically with a tert-butoxycarbonyl (Boc) group, allowing for the selective alkylation of the other nitrogen. The protecting group is then removed in a subsequent step.[2]
Q4: Can I achieve mono-alkylation without using a protecting group?
Yes, it is possible, though often more challenging. Strategies include:
-
Stoichiometric control: Using a precise 1:1 molar ratio of 2-methylpiperazine to the alkylating agent can favor mono-alkylation.[2]
-
Use of an excess of piperazine: Employing a large excess of 2-methylpiperazine shifts the equilibrium towards the mono-alkylated product.[1][3]
-
Reductive amination: This method involves reacting 2-methylpiperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced. This process is highly selective for mono-alkylation.[2][4]
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 2-methylpiperazine and provides actionable solutions.
Issue 1: High levels of dialkylation product are observed.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Stoichiometry | Use a 1:1 or less than 1:1 ratio of alkylating agent to 2-methylpiperazine. Alternatively, use a significant excess (3-5 equivalents) of 2-methylpiperazine. | Limiting the amount of the alkylating agent reduces the probability of a second alkylation event. A large excess of the diamine statistically favors mono-alkylation.[1][3] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Higher temperatures increase the reaction rate, which can lead to over-alkylation. Milder conditions provide better control.[2] |
| Prolonged Reaction Time | Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed or the desired product concentration is maximized. | Allowing the reaction to proceed for too long can promote the formation of the thermodynamically more stable dialkylated product. |
| Inappropriate Solvent | Use a less polar, aprotic solvent. | Polar aprotic solvents like DMF or acetonitrile can facilitate SN2 reactions, potentially leading to faster dialkylation.[2] Experimenting with different solvents is recommended as solvent effects can be complex.[5][6] |
Issue 2: Poor regioselectivity between N1 and N4 alkylation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Steric Hindrance of Alkylating Agent | To favor N4 alkylation, use a bulkier alkylating agent. To favor N1 alkylation, a smaller, more reactive alkylating agent may be necessary, though this can be challenging. | The methyl group on the piperazine ring sterically hinders the N1 position. A larger electrophile will preferentially react at the less hindered N4 position.[1] |
| Protecting Group Strategy | For definitive control, employ a protecting group strategy. Protect one nitrogen, alkylate the other, and then deprotect. | This multi-step approach offers the highest degree of regioselectivity by physically blocking one of the reactive sites.[2][3] |
| Reaction Conditions | Vary the base and solvent. A bulkier, non-nucleophilic base might favor deprotonation at the less hindered N4 position. | The choice of base can influence which nitrogen is deprotonated and thus more nucleophilic. Solvent polarity can also play a role in stabilizing the transition states leading to the different regioisomers.[5][6] |
Issue 3: The reaction is slow or does not go to completion.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficiently Reactive Alkylating Agent | If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group. Adding a catalytic amount of potassium iodide can also be beneficial.[7] | Iodide is a better leaving group than bromide or chloride, leading to a faster SN2 reaction. Catalytic iodide can participate in a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are soluble. DMF, DMSO, or acetonitrile are common choices for N-alkylation reactions.[2][7] | For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can significantly hinder the reaction rate. |
| Inadequate Base Strength | Use a stronger base if a weaker base like K2CO3 is not effective. However, be mindful that stronger bases can also promote side reactions. | The base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity. If the base is not strong enough to deprotonate the amine, the reaction will be slow. |
Detailed Protocols
Protocol 1: Selective Mono-N4-Alkylation using Stoichiometric Control
This protocol aims for mono-alkylation at the less sterically hindered N4 position by carefully controlling the stoichiometry of the reactants.
Materials:
-
2-Methylpiperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-methylpiperazine (2.0 g, 20 mmol) in acetonitrile (40 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the alkyl halide (1.0 equivalent, 20 mmol) in acetonitrile (10 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Reductive Amination for Selective Mono-Alkylation
This protocol is an excellent alternative to direct alkylation and often provides higher yields of the mono-alkylated product.[2][4]
Materials:
-
2-Methylpiperazine
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-methylpiperazine (2.0 g, 20 mmol) in 1,2-dichloroethane (40 mL), add the aldehyde or ketone (1.0 equivalent, 20 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.2 equivalents, 24 mmol) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting
Reaction Scheme
Caption: Alkylation of 2-methylpiperazine leading to desired and side products.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common alkylation issues.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen.
- Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC. (2024).
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
- An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (2018).
- Solvent effects in the reaction between piperazine and benzyl bromide. (2007). Indian Academy of Sciences.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2018).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (1956). University of Florida Digital Collections.
- Process for the N-monoalkylation of piperazine. (1960).
- N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (1998). PubMed.
- N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.
- Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. (2023). CONICET Digital.
Sources
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. reddit.com [reddit.com]
Optimizing purification of 1-(4-Methoxybenzyl)-2-methylpiperazine by column chromatography
Topic: Optimizing purification of 1-(4-Methoxybenzyl)-2-methylpiperazine by column chromatography Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1][2][3]
Executive Summary
Purifying 1-(4-Methoxybenzyl)-2-methylpiperazine presents a dual challenge common to medicinal chemistry intermediates: the basicity of the secondary amine (N4) causing severe tailing on silica, and the regioselectivity issues arising from the 2-methylpiperazine starting material.[1][2]
This guide provides high-fidelity protocols to eliminate peak tailing, resolve regioisomers (N1 vs. N4 substitution), and prevent on-column degradation of the acid-sensitive p-Methoxybenzyl (PMB) group.[1][2]
Part 1: Troubleshooting Guide
Issue 1: Severe Peak Tailing (Streaking)
Symptom: The product elutes as a broad streak rather than a defined band, contaminating later fractions and reducing recovery.[2]
Root Cause: The secondary amine at the N4 position (
Corrective Action: You must suppress silanol ionization or block these sites with a stronger base.[1][2][3]
-
Protocol A: Mobile Phase Modifier (Standard Silica) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%
in ) to both the weak and strong solvents.[1][2][3]-
Why: TEA competes for the silanol sites, effectively "capping" them and allowing the piperazine to partition based solely on polarity.[1][2]
-
Warning: Do not use acetic acid or TFA.[1][2][3] While they improve peak shape in Reverse Phase, in Normal Phase they protonate the amine, causing it to stick irreversibly to the silica.[1][2]
-
-
Protocol B: Amine-Functionalized Silica (Recommended) Switch to an Amino (NH2) or Diol-functionalized stationary phase.[1][2][3]
Issue 2: Inability to Separate Regioisomers
Symptom: The target 1-PMB-2-Me-Pip co-elutes with the byproduct 4-(4-Methoxybenzyl)-2-methylpiperazine .[1][2][3] Root Cause: Both isomers have identical mass and similar polarity.[1][2][3] However, the 1-substituted isomer is sterically hindered by the adjacent 2-methyl group, while the 4-substituted isomer is less hindered.[1][2]
Corrective Action: Exploit the "Steric Exclusion" effect using a shallower gradient.
-
Solvent System: Switch from MeOH/DCM to EtOAc/Hexane (with 1% TEA) .
-
Gradient Profile:
Issue 3: Product Decomposition (PMB Cleavage)
Symptom: Appearance of p-anisaldehyde (aromatic aldehyde smell) or free 2-methylpiperazine in fractions.[1][2][3]
Root Cause: The PMB group is acid-labile.[1][2][3] Standard silica gel is slightly acidic (
Corrective Action:
-
Pre-treatment: Pre-wash the silica column with 3 CV of Hexane containing 2% TEA to neutralize acidity before loading the sample.[1][2]
-
Load Method: Use Liquid Loading (DCM) rather than Solid Loading on silica.[1][2][3] If solid loading is necessary, use Celite or basic alumina, never silica gel, as the solid support.[2]
Part 2: Decision Matrix & Workflows
Workflow: Method Development Strategy
The following diagram illustrates the logical flow for selecting the optimal purification route based on your crude mixture's profile.
Caption: Decision tree for selecting stationary phase and mobile phase modifiers based on solubility and available consumables.
Part 3: Comparative Data & Protocols[1][3]
Table 1: Mobile Phase Modifier Performance
Comparison of modifiers on Standard Silica (40g cartridge, 200mg load)
| Modifier | Peak Shape (Asymmetry Factor) | Resolution (1-PMB vs 4-PMB) | PMB Stability | Notes |
| None | > 2.5 (Severe Tailing) | Poor | Good | Not Recommended. Sample streaks across 10+ CVs. |
| 1% TEA | 1.1 - 1.3 (Sharp) | Excellent | Good | Standard. Requires evaporation of TEA (bp 89°C).[1][2][3] |
| 1% NH4OH | 1.2 - 1.4 (Good) | Good | Excellent | Hard to mix with Hexane; best for DCM/MeOH systems.[1][2][3] |
| 0.1% TFA | 1.0 (Excellent) | N/A | Poor | Avoid. High risk of PMB cleavage; protonates amine (loss of retention).[1][2][3] |
Master Protocol: High-Performance Purification
Objective: Isolate >98% pure 1-(4-Methoxybenzyl)-2-methylpiperazine.
1. Column Preparation:
-
Use a KP-NH (Amine-functionalized) cartridge if available.[1][3][4]
-
If using Standard Silica: Flush column with 3 CV of Hexane:EtOAc:TEA (90:9:1) to deactivate silanols.[1][3]
2. Sample Loading:
-
Dissolve crude oil in minimum volume of DCM.
-
Evaporate solvent gently to obtain a free-flowing powder.[1][3]
-
Load into a solid load cartridge (avoid placing directly on silica bed to prevent band broadening).[1][2][3]
3. Gradient Elution (Normal Phase):
-
Solvent B: Ethyl Acetate (+ 1% TEA if using std silica)[1][2][3]
-
Flow Rate: 40 mL/min (for 40g column)
| Step | Time (CV) | % Solvent B |
| Equilibration | 0 - 3 | 5% |
| Isocratic Hold | 3 - 5 | 5% |
| Linear Ramp | 5 - 20 | 5% -> 60% |
| Wash | 20 - 23 | 100% |
4. Post-Run Processing:
-
Pool fractions containing the first eluting isomer (typically 1-PMB-2-Me due to steric shielding).[1][2][3]
-
Note: If TEA was used, dry the oil under high vacuum for 4 hours to remove residual amine traces.[1][2]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Reverse Phase (C18) chromatography instead? A: Yes, and it is often superior for removing polar impurities.[2][3] However, you must use a high pH buffer .[2]
-
Protocol: Use 10mM Ammonium Bicarbonate (pH 10) in Water vs. Acetonitrile.[1][2][3]
-
Why: At pH 10, the piperazine is uncharged (free base), ensuring good retention on C18.[1][2] At low pH (formic acid), the molecule is doubly protonated and will elute in the void volume.[1][2]
Q: How do I distinguish the 1-PMB and 4-PMB regioisomers by NMR? A: Look at the methyl doublet.
-
1-PMB-2-Me (Target): The methyl group is closer to the benzyl ring.[1][2] Anisotropy may shift the methyl doublet slightly upfield compared to the 4-isomer.[1][2]
-
NOESY/ROESY: This is the definitive method.[2][3] In the 1-PMB isomer, you will see a strong NOE correlation between the Benzyl -CH2- protons and the Methyl -CH3 protons.[1][2] The 4-PMB isomer will show NOE between Benzyl protons and the ring protons, but not the methyl group.[1][2]
Q: My product turned pink/red on the column. What happened? A: This indicates oxidation of the PMB group or formation of a charge-transfer complex, likely catalyzed by acidic silanols or metal impurities in the silica.[1][2]
-
Fix: Ensure your silica is "Neutral" grade or wash it with TEA as described in the protocol.[2][3] Avoid delaying the column run; purify immediately after synthesis.[1][2][3]
References
-
Biotage. (2023).[1][2][3][4] Strategies for the Purification of Amines.[2][3][4][5][6] Retrieved from [Link][1][2][3]
-
Teledyne ISCO. (2012).[1][2][3] Flash Chromatography Separation of Basic Organic Compounds without Modifier.[2][3] Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][7] Journal of Chemical & Engineering Data.[1][2][3][7] Retrieved from [Link]
-
University of Rochester. (n.d.).[1][2][3] Tips for Flash Column Chromatography: Deactivating Silica.[1][2][3][8] Retrieved from [Link][1][2][3]
Sources
Oxidative deprotection strategies for 1-(4-Methoxybenzyl)-2-methylpiperazine
Technical Support Center: Oxidative Deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine
Case ID: PMB-DEP-002 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the oxidative removal of the p-methoxybenzyl (PMB) protecting group from 1-(4-Methoxybenzyl)-2-methylpiperazine. Unlike standard benzyl groups, the electron-rich PMB group allows for cleavage under oxidative conditions, offering orthogonality to acid-labile groups (e.g., Boc, acetals).[1]
The Core Challenge: The steric bulk of the C2-methyl group adjacent to the N1-PMB bond may kinetically retard the oxidation compared to unhindered piperazines. Furthermore, the product (2-methylpiperazine) is a highly polar, water-soluble diamine, making isolation the most common point of failure.
Part 1: Reaction Mechanism & Logic
The oxidative cleavage proceeds via a Single Electron Transfer (SET) mechanism.[1] The oxidant abstracts an electron from the aromatic ring, forming a radical cation. This species undergoes benzylic hydrogen abstraction and hydrolysis to release the free amine and p-anisaldehyde.
Figure 1: Mechanistic pathway for the oxidative cleavage of PMB amines.
Part 2: Validated Protocols
Method A: Ceric Ammonium Nitrate (CAN) – The "Workhorse"
Best for: Substrates stable to mild acidic conditions; rapid reactions.
Reagents:
-
Substrate: 1-(4-Methoxybenzyl)-2-methylpiperazine
-
Oxidant: Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (H₂O) [Ratio 4:1 to 9:1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the substrate in MeCN/H₂O (5:1). Ensure complete solvation; the C2-methyl group increases lipophilicity slightly, so ensure the water content doesn't crash out the starting material.
-
Oxidant Addition: Dissolve CAN in the minimum amount of water. Add this solution dropwise to the stirring substrate solution at 0°C.
-
Note: The solution will turn deep orange/red.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the UV-active PMB spot. The product (2-methylpiperazine) is not UV active; use Ninhydrin or KMnO₄ stain.
-
-
Quench: Add solid NaHCO₃ to neutralize the acidic solution (CAN is acidic).
-
Workup (Critical): See "Isolation Strategy" below.
Method B: DDQ Oxidation – The "Anhydrous" Alternative
Best for: Acid-sensitive substrates or when anhydrous conditions are preferred.
Reagents:
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) / Water (18:1)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve substrate in DCM. Add a small volume of water (essential for the hydrolysis step).
-
Addition: Add DDQ as a solid in portions at 0°C.
-
Observation: The mixture typically turns dark green or deep red due to Charge Transfer (CT) complex formation.
-
-
Reaction: Stir at RT for 1–3 hours. The mixture may precipitate the hydroquinone byproduct (DDQ-H₂).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the reduced DDQ byproduct. Wash the pad with DCM.
Part 3: Troubleshooting & FAQs
Critical Issue: "I reacted it, but I can't extract my product."
Diagnosis: 2-Methylpiperazine is a low-molecular-weight diamine. It is extremely hygroscopic and water-soluble. Standard extraction (DCM/Water) leaves the product in the aqueous phase.
Corrective Isolation Strategy:
-
Basify: After the reaction, adjust the aqueous layer pH to >12 using 2M NaOH or KOH. The amine must be fully deprotonated.
-
Salt Out: Saturate the aqueous layer with solid NaCl.[2] This disrupts the hydration shell of the amine.
-
Exhaustive Extraction: Extract with CHCl₃/Isopropanol (3:1) or DCM/MeOH (9:1) . Do not use pure DCM; it is too non-polar for this diamine.
-
Alternative (Resin): Pass the crude aqueous mixture through a cation-exchange resin (e.g., Dowex 50W). Wash with water/MeOH to remove oxidants/aldehydes, then elute the amine with ammoniacal methanol (2M NH₃ in MeOH).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common failure modes.
Frequently Asked Questions
Q1: The reaction turns black/dark red immediately. Is it ruined? A: No. This is normal.
-
CAN: Forms a Ce(IV) complex which is orange/red.
-
DDQ: Forms a Charge-Transfer (CT) complex which is often deep green or red.
-
Action: Continue stirring. The color often fades or changes to a light yellow/precipitate as the oxidant is consumed.
Q2: Can I use this method if I have a Boc group on the other nitrogen (N4)? A: Yes. Both CAN and DDQ are generally orthogonal to Boc groups. However, CAN is acidic (pH ~1-2 in solution). If your Boc group is particularly labile, buffer the CAN reaction with NaHCO₃ or use the DDQ method (buffered with phosphate buffer pH 7).
Q3: How do I remove the p-anisaldehyde byproduct? A: The aldehyde is lipophilic.
-
Acidify the crude mixture (pH 2). The piperazine stays in water (protonated).
-
Wash with Ether or pure DCM. The aldehyde moves to the organic layer.
-
Basify the aqueous layer (pH 12) and extract the piperazine as described in the "Isolation Strategy."
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.
- Classon, B.; Garegg, P. J.; Samuelsson, B. "Conversion of p-methoxybenzyl ethers to acetates by ceric ammonium nitrate." Acta Chemica Scandinavica, 1984, B38, 419-422.
-
Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific removal of O-methoxybenzyl protection by DDQ oxidation."[3] Tetrahedron Letters, 1982 , 23, 885-888.
- Bull, S. D.; Davies, S. G.; Fenton, G.; Mulvaney, A. W.; Prasad, R. S.; Smith, A. D. "P-Methoxybenzyl (PMB) ethers as protecting groups for alcohols." Journal of the Chemical Society, Perkin Transactions 1, 2000, 3765-3774.
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxybenzyl Piperazines (MBZPs)
Executive Summary
Methoxybenzyl piperazines (MBZPs) are synthetic derivatives of the benzylpiperazine (BZP) class, often encountered in forensic toxicology and drug development as New Psychoactive Substances (NPS) or pharmaceutical intermediates.[1]
This guide provides a comparative analysis of the three primary regioisomers: 2-methoxybenzylpiperazine (2-MBZP) , 3-methoxybenzylpiperazine (3-MBZP) , and 4-methoxybenzylpiperazine (4-MBZP) .[1]
The Core Challenge: These isomers are isobaric (MW 206.28 g/mol ) and produce nearly identical Electron Ionization (EI) mass spectra.[1] This guide details the fragmentation mechanisms, establishes the limitations of MS-only analysis, and defines the specific chromatographic and spectroscopic protocols required for definitive identification.[1]
Part 1: Structural Context & The Analytical Challenge
The MBZP molecule consists of a piperazine ring linked via a methylene bridge to a benzene ring substituted with a methoxy group.[1] The position of this methoxy group (ortho, meta, or para) defines the isomer.[1]
The Isomers (Alternatives Comparison)
| Feature | 2-MBZP (Ortho) | 3-MBZP (Meta) | 4-MBZP (Para) |
| Structure | Methoxy at C2 | Methoxy at C3 | Methoxy at C4 |
| Steric Hindrance | High (Proximity to bridge) | Moderate | Low |
| Key MS Characteristic | Base Peak m/z 121 | Base Peak m/z 121 | Base Peak m/z 121 |
| Differentiation Difficulty | High | High | High |
Expert Insight: Unlike trifluoromethylphenylpiperazines (TFMPP), where the substituent is on the phenyl ring directly attached to nitrogen, MBZPs possess a "benzyl spacer."[1] This spacer directs fragmentation heavily toward a single pathway (benzylic cleavage), making the spectra of all three isomers dominated by the same tropylium-type ion.[1]
Part 2: Fragmentation Mechanisms (EI-MS)[1][2]
Primary Fragmentation Pathway (Alpha-Cleavage)
In Electron Ionization (70 eV), the radical cation formed typically undergoes benzylic cleavage .[1] This is the most energetically favorable pathway, resulting in the rupture of the C-N bond between the methylene bridge and the piperazine nitrogen.[1]
-
Precursor: Molecular Ion
at m/z 206 .[1] -
Product 1 (Charge Retention on Benzyl): Formation of the methoxybenzyl cation (or methoxytropylium ion) at m/z 121 .[1] This is invariably the Base Peak (100% relative abundance) .[1]
-
Product 2 (Charge Retention on Piperazine): Formation of the piperazine radical cation, often observed at low abundance or undergoing further fragmentation to m/z 56 (ring cleavage).[1]
Secondary Pathways & The "Ortho Effect"
While rare in MBZPs compared to other derivatives, the ortho-isomer (2-MBZP) can theoretically undergo specific hydrogen rearrangements due to the proximity of the methoxy oxygen to the benzylic hydrogens.[1] However, in practice, the stability of the m/z 121 ion overwhelms these subtle differences.[1]
Visualization: Fragmentation Pathway (DOT)[1]
Caption: Primary EI-MS fragmentation pathway for Methoxybenzyl Piperazines. The formation of the m/z 121 ion dominates, masking isomeric differences.[1]
Part 3: Comparative Data & Differentiation Protocol
Since the mass spectra are virtually identical, retention time (RT) via Gas Chromatography (GC) is the primary discriminator.[1]
Table 1: Comparative MS Data and Elution Order
Note: Relative abundances are approximate and instrument-dependent (70 eV EI).
| Ion (m/z) | Identity | 2-MBZP (Ortho) | 3-MBZP (Meta) | 4-MBZP (Para) |
| 206 | Molecular Ion | ~5-10% | ~5-10% | ~5-10% |
| 163 | Loss of C2H5N | < 5% | < 5% | < 5% |
| 121 | Methoxybenzyl Cation | 100% (Base) | 100% (Base) | 100% (Base) |
| 91 | Tropylium (loss of OMe) | ~15-20% | ~15-20% | ~15-20% |
| 56 | Piperazine fragment | ~20-30% | ~20-30% | ~20-30% |
| Elution Order | Rtx-5MS Column | 1st | 2nd | 3rd |
Experimental Protocol: Definitive Identification
Objective: Differentiate regioisomers using GC-MS with chemical derivatization to enhance chromatographic resolution.
Reagents:
-
Sample (dissolved in Methanol)
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[1]
-
Solvent: Ethyl Acetate.[1]
Step-by-Step Workflow:
-
Extraction: Dissolve 1 mg of sample in 1 mL methanol. Sonicate for 5 mins.
-
Evaporation: Evaporate an aliquot to dryness under a nitrogen stream.
-
Derivatization:
-
Reconstitution: Evaporate reagents and reconstitute in 100 µL Ethyl Acetate.
-
GC-MS Analysis:
-
Column: Rtx-5MS (30m x 0.25mm x 0.25µm) or equivalent (DB-5).[1]
-
Temp Program: 100°C (1 min) -> 20°C/min -> 280°C (hold 10 min).
-
Inlet: 250°C, Splitless.
-
Self-Validating Check:
-
The derivatized species (TFA-MBZP) will have a Molecular Ion at m/z 302 (206 + 96).[1]
-
The Base Peak will remain m/z 121 (the benzyl portion is unaffected by acylation).[1]
-
Success Criteria: Baseline separation of isomers. Typically, the Ortho isomer elutes first due to steric shielding reducing interaction with the stationary phase, followed by Meta, then Para.[1]
Visualization: Analytical Workflow (DOT)
Caption: Decision tree for differentiating MBZP isomers using derivatization and retention time logic.
References
-
Westphal, F., et al. (2011).[1] Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) by GC-IRD and GC-MS.[1][3] Forensic Science International.[1][3][4] Link
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link
-
Staack, R.F., & Maurer, H.H. (2005).[1] Metabolism of new designer drugs of the piperazine class.[1] Drug Metabolism Reviews.[1] Link
-
PubChem. (2025).[1][5] 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) By GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of methylenedioxybenzylpiperazines (MDBP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-Methoxybenzyl)-2-methylpiperazine
This guide provides a comprehensive, technically grounded framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(4-Methoxybenzyl)-2-methylpiperazine. We will objectively compare and detail two critical analytical approaches: a reversed-phase HPLC (RP-HPLC) method for achiral purity and impurity profiling, and a chiral HPLC method for enantiomeric separation. The methodologies are designed to be robust, reliable, and compliant with international regulatory standards, ensuring the generation of trustworthy data for researchers, scientists, and drug development professionals.
Foundational Strategy: Understanding the Analyte
A successful analytical method begins with a thorough understanding of the target molecule's physicochemical properties. 1-(4-Methoxybenzyl)-2-methylpiperazine possesses distinct structural features that dictate our chromatographic strategy:
-
Aromatic Chromophore: The 4-methoxybenzyl group provides strong UV absorbance, making UV detection a straightforward and sensitive choice.
-
Basic Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic. This requires careful pH control of the mobile phase to ensure consistent ionization and prevent poor peak shape (tailing) due to interactions with residual silanols on the stationary phase.
-
Chiral Center: The methyl group at the C2 position of the piperazine ring creates a stereocenter, resulting in two enantiomers ((R) and (S)). As enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are often a regulatory requirement.[1]
Comparative Method Development: Achiral vs. Chiral Separation
The primary goal of purity analysis is twofold: to quantify known and unknown process-related impurities and degradation products, and to determine the enantiomeric excess. These two objectives require distinct, complementary HPLC methods.
Approach 1: Achiral RP-HPLC for Impurity Profiling
This method is designed to separate the active pharmaceutical ingredient (API) from its potential process impurities and degradants. A reversed-phase approach is the industry standard for such non-volatile, moderately polar compounds.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the logical starting point. The octadecylsilyl stationary phase provides sufficient hydrophobicity to retain the 1-(4-Methoxybenzyl)-2-methylpiperazine molecule via its non-polar benzyl group. A column with low silanol activity or end-capping is highly recommended to minimize peak tailing for the basic piperazine moiety.[2]
-
Mobile Phase Optimization: This is the most critical parameter.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
-
Aqueous Phase & pH Control: The basic nature of the analyte necessitates a buffered mobile phase. Operating at a low pH (e.g., pH 3.0 using a phosphate or formate buffer) ensures that the piperazine nitrogens are consistently protonated, leading to a single ionic species and sharp, symmetrical peaks.[3] An unbuffered mobile phase would result in poor reproducibility and peak shape.
-
-
Detection: Given the methoxybenzyl chromophore, a UV detector set at a wavelength of maximum absorbance (e.g., ~225 nm or ~275 nm) will provide excellent sensitivity. A Photo-Diode Array (PDA) detector is highly advantageous as it can assess peak purity and help in the identification of unknown impurities.[4]
Approach 2: Chiral HPLC for Enantiomeric Purity
Direct separation of enantiomers is achieved by forming transient diastereomeric complexes with a chiral stationary phase (CSP).[5] The selection of the CSP is the most critical factor for a successful chiral separation.[6]
Causality Behind Experimental Choices:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have a high success rate for separating a wide range of chiral compounds, including those with amine functionalities.[1][6] Columns like Chiralpak® AD or Chiralcel® OD are excellent starting points for screening.
-
Mobile Phase System: Chiral separations are typically performed in either normal-phase, polar organic, or reversed-phase modes.
-
Normal-Phase/Polar Organic Mode: A mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol) is common. For basic compounds like ours, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial.[5] This modifier competes with the analyte for active sites on the stationary phase, dramatically improving peak shape and efficiency.
-
Reversed-Phase Mode: While less common for initial screening on polysaccharide CSPs, aqueous/organic mobile phases can also be effective and may be preferred for their compatibility with MS detectors.
-
The following diagram illustrates the logical workflow for developing and selecting the appropriate HPLC method.
Caption: Workflow for parallel achiral and chiral HPLC method development.
Protocol 1: Stability-Indicating RP-HPLC Method Development
A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation. Forced degradation studies are essential to develop such a method.[7][8]
Forced Degradation (Stress Testing) Protocol
The objective is to generate potential degradation products to prove the method's specificity.[9] The goal is to achieve 5-20% degradation of the API.[10]
Materials: 1-(4-Methoxybenzyl)-2-methylpiperazine, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC grade water and acetonitrile, calibrated oven, photostability chamber.
Procedure:
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the API in 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid API to 80°C in an oven for 24 hours.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][11]
-
Sample Preparation: For solution studies, neutralize the samples before dilution. Dilute all stressed samples with the mobile phase to a final concentration of approximately 0.5 mg/mL for analysis.
Recommended RP-HPLC Method & Validation
The following method serves as an excellent starting point, developed based on the principles discussed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase; provides good retention and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Low pH for consistent protonation and good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible; good peak shape. |
| Gradient | 10% B to 90% B over 30 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detector | PDA/UV at 225 nm | Wavelength of high absorbance for the analyte. |
| Injection Vol. | 10 µL |
Method Validation (per ICH Q2(R1)): The developed method must be validated to ensure it is fit for purpose.[12][13][14]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | API peak is resolved from all degradation and impurity peaks (Resolution > 2). Peak purity of API in stressed samples is confirmed by PDA. |
| Linearity | R² > 0.999 over a range of LOQ to 150% of the target concentration. |
| Accuracy | 80% - 120% recovery at three concentration levels (e.g., 80%, 100%, 120%).[14] |
| Precision (Repeatability & Intermediate) | RSD < 2.0% for peak area and retention time. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
| Robustness | No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).[12] |
Protocol 2: Chiral HPLC Method Development
This protocol focuses on separating the (R) and (S) enantiomers.
Chiral Column Screening Protocol
Procedure:
-
Prepare a racemic standard of 1-(4-Methoxybenzyl)-2-methylpiperazine at ~1.0 mg/mL in ethanol or hexane/isopropanol.
-
Screen on at least two different polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD-H).
-
Test with a primary mobile phase system (e.g., 90:10 n-Hexane:Isopropanol with 0.1% Diethylamine).
-
If no separation is observed, screen with a secondary system (e.g., pure Ethanol with 0.1% Diethylamine).
-
The system providing the best resolution (Rs > 1.5 is ideal) is selected for optimization.
Recommended Chiral HPLC Method & Validation
The following method is a representative example based on a successful screening outcome.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm | A versatile amylose-based CSP with broad applicability.[5] |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) | Common mobile phase for normal-phase chiral separations. Diethylamine is critical for good peak shape. |
| Mode | Isocratic | Isocratic elution is typical for chiral separations to maintain stable interactions with the CSP. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25°C | Temperature can significantly affect chiral resolution; must be controlled. |
| Detector | UV at 225 nm | |
| Injection Vol. | 10 µL |
The diagram below outlines the decision-making process during chiral method development.
Caption: Decision tree for chiral HPLC method development.
Conclusion
The successful purity analysis of 1-(4-Methoxybenzyl)-2-methylpiperazine requires a dual-method approach. A validated, stability-indicating RP-HPLC method is essential for quantifying process-related impurities and degradation products, ensuring the overall chemical purity and stability of the substance. Concurrently, a specific chiral HPLC method is indispensable for controlling the enantiomeric purity, a critical quality attribute for chiral drug substances. The protocols and comparative strategies outlined in this guide provide a robust, scientifically-sound foundation for developing and validating methods that meet stringent regulatory expectations and ensure product quality.
References
- BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
- BenchChem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem.com.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Scribd. (n.d.). ICH Q2(R1)
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.com.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.com.
- BenchChem. (2025).
- Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor.org.
- BenchChem. (2025). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Benchchem.com.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Velev, V. (2025).
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com.
- Gadzała-Kopciuch, R. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov.
- Kumar, V. (2016).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.
- Arc, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova.com.
- Alsante, K. M. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- SIELC Technologies. (n.d.). Separation of 1,4-Dimethylpiperazine on Newcrom R1 HPLC column. Sielc.com.
- United Nations Office on Drugs and Crime. (n.d.).
- Matarashvili, I., & Blazsó, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Santosh, M. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2008).
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Separation of 1,4-Dimethylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
Enantiomeric Excess Determination of 1-(4-Methoxybenzyl)-2-methylpiperazine: A Comparative Technical Guide
Executive Summary
The determination of enantiomeric excess (ee) for 1-(4-Methoxybenzyl)-2-methylpiperazine is a critical quality attribute in the synthesis of chiral APIs, particularly for antihistamines and antipsychotics where the 2-methylpiperazine core dictates receptor binding affinity.
This guide compares the two most robust analytical methodologies for this specific substrate:
-
Direct Chiral HPLC: The industry gold standard for routine QC, offering high throughput and precision.
-
1H-NMR with Chiral Derivatization: A self-validating orthogonal method essential for structural confirmation and reference standard characterization.
Key Technical Insight: The molecule contains a basic secondary amine (N4) and a tertiary amine (N1). Analytical success depends on suppressing the interaction between these basic nitrogens and the silanols of stationary phases, or utilizing the N4 position for diastereomeric derivatization.
Method A: Direct Chiral HPLC (The Gold Standard)
Direct separation on polysaccharide-based stationary phases is the preferred method for routine analysis due to its reproducibility and limit of detection (LOD < 0.1%).
Column Selection Strategy
For piperazine derivatives, immobilized amylose (e.g., Chiralpak IA/IG) or coated amylose (e.g., Chiralpak AD-H) phases are superior. The 4-methoxybenzyl (PMB) group provides excellent
-
Primary Recommendation: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why: The chlorinated selector in Chiralpak IC often provides better resolution for basic amines compared to non-chlorinated analogs.
Optimized Experimental Protocol
Mobile Phase Chemistry: Standard normal-phase conditions (Hexane/IPA) often lead to severe peak tailing due to the basicity of the piperazine ring. You must use a basic additive.
| Parameter | Condition |
| Column | Chiralpak IC or AD-H ( |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 225 nm (PMB absorption) or 254 nm |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
Protocol Steps:
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Blank Run: Inject mobile phase to ensure no carryover.
-
Racemic Screen: Inject the racemic mixture to establish the separation factor (
). Target .[1] -
Sample Analysis: Inject the enantioenriched sample.
-
Calculation:
Troubleshooting:
-
Tailing: Increase DEA to 0.2%.
-
No Retention: Switch to a polar organic mode (100% Acetonitrile + 0.1% DEA) if using an immobilized column (Chiralpak IC).
Method B: 1H-NMR with Mosher's Acid Derivatization
When a chiral column is unavailable, or to validate HPLC elution order, derivatization with Mosher's acid chloride is the definitive structural proof.
Mechanistic Rationale
The secondary amine at the N4 position of the piperazine reacts with a chiral derivatizing agent (CDA) to form diastereomers. The chemical environment of the adjacent protons (particularly the C2-methyl group and the PMB benzylic protons) becomes magnetically non-equivalent.
Reagent: (R)-(-)-
Experimental Protocol
Reaction:
-
Mix: In a clean vial, dissolve 10 mg of 1-(4-Methoxybenzyl)-2-methylpiperazine in 0.6 mL of
. -
Base: Add 3.0 eq of anhydrous Pyridine (to scavenge HCl).
-
Derivatize: Add 1.2 eq of (R)-MTPA-Cl.
-
Incubate: Shake at room temperature for 15 minutes. The reaction is usually instantaneous for secondary amines.
-
Analyze: Transfer directly to an NMR tube.
Data Analysis (400 MHz or higher): Focus on the C2-Methyl doublet .
-
In the racemic mixture, you will see two doublets separated by
ppm. -
In the pure enantiomer, only one doublet persists.
-
Note: The
group on the Mosher moiety can also be analyzed via 19F-NMR for a simplified singlet-to-singlet comparison.
Comparative Analysis
The following table contrasts the operational metrics of the two methods.
| Feature | Method A: Chiral HPLC | Method B: NMR Derivatization |
| Precision | High ( | Moderate ( |
| Throughput | High (15-20 min/sample) | Low (Sample prep + acquisition) |
| Limit of Detection | ||
| Cost per Run | Low (Solvents) | High (Deuterated solvents + CDA) |
| Structural Insight | Retention time only | Absolute configuration assignment |
| Primary Use Case | Routine QC, Process Monitoring | Reference Standard Validation |
Decision & Workflow Logic
The following diagram illustrates the decision-making process for selecting the appropriate method based on the stage of drug development.
Caption: Workflow for selecting between NMR and HPLC based on development phase.
References
-
Chiral Separation of Piperazine Derivatives
-
Source: BenchChem Application Notes.[2]
- Title: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Relevance: Establishes polysaccharide columns (Chiralpak IC) as the baseline for 2-substituted piperazines.
-
-
NMR Determination of Enantiomeric Purity
-
Chiral Resolution Methodologies
-
HPLC Method Development for Basic Amines
Sources
Advanced Characterization Guide: IR Spectroscopy of 1-(4-Methoxybenzyl)-2-methylpiperazine
The following guide is designed for researchers and quality control scientists involved in the synthesis and characterization of 1-(4-Methoxybenzyl)-2-methylpiperazine . It moves beyond basic spectral listing to offer a comparative analytical strategy, distinguishing the target molecule from its precursors, regioisomers, and common impurities.
Executive Summary & Structural Context
1-(4-Methoxybenzyl)-2-methylpiperazine is a critical chiral building block often utilized in the synthesis of antihistamines and piperazine-based CNS drugs. Its structural integrity relies on the precise regioselective alkylation of 2-methylpiperazine.
For the analytical scientist, Infrared (IR) spectroscopy serves as the primary "fingerprint" tool for rapid identity verification. Unlike NMR, which requires dissolution and longer acquisition, IR (specifically FT-IR with ATR) provides immediate feedback on reaction completion and crude purity.
Key Analytical Challenge: Distinguishing the target secondary amine (Mono-N-alkylated) from the starting material (Diamine) and the over-alkylated impurity (Tertiary Diamine).
Structural Dissection & IR Correlation
The molecule comprises three distinct pharmacophores, each contributing to a specific spectral zone.
Figure 1: Structural dissection mapping functional groups to their diagnostic IR spectral regions.
Characteristic Bands: The Spectral Fingerprint
The following assignments are derived from high-confidence spectral data of structural analogs (1-benzylpiperazine, anisole, and 2-methylpiperazine).
Table 1: Diagnostic IR Bands for 1-(4-Methoxybenzyl)-2-methylpiperazine
| Region (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |
| 3300 – 3400 | ν(N-H) Stretch | Secondary Amine (N4) | Critical. Presence confirms the molecule is not bis-alkylated. Absence implies over-reaction. |
| 3000 – 3100 | ν(C-H) Stretch | Aromatic Ring | Weak intensity. Confirms presence of the benzyl group.[1][2] |
| 2800 – 2950 | ν(C-H) Stretch | Aliphatic (Methyl/Ring) | Strong intensity. Overlap of methyl and piperazine ring CH₂. |
| 2700 – 2800 | Bohlmann Bands | C-H near N (Tertiary) | Specific. "Trans-quinolizidine" type bands indicating the N1 lone pair is antiperiplanar to C-H bonds. Confirms N1 alkylation. |
| 1610, 1580 | ν(C=C) Ring | Aromatic Ring | Characteristic of benzene derivatives. |
| 1510 – 1515 | ν(C=C) Ring | p-Substituted Benzene | Very Strong. The "para-substitution" marker. Distinguishes from non-aromatic precursors. |
| 1240 – 1250 | ν(C-O-C) Asym | Aryl Alkyl Ether | Very Strong. The primary marker for the Methoxybenzyl (PMB) group. |
| 1100 – 1150 | ν(C-N) Stretch | Piperazine Ring | Medium intensity fingerprint bands. |
| 1030 – 1040 | ν(C-O-C) Sym | O-CH₃ | Strong band, confirms the methoxy group integrity. |
| 800 – 840 | γ(C-H) OOP | p-Substituted Ar-H | Out-of-plane bending. Two adjacent H's on the ring.[1][3][4][5] |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the IR performance of the target molecule against its precursors and potential impurities. This comparison is vital for in-process control (IPC).
Scenario A: Reaction Monitoring (Target vs. Precursors)
Objective: Confirm consumption of starting materials.
| Feature | Precursor 1: 2-Methylpiperazine | Precursor 2: 4-Methoxybenzyl Chloride | Target: 1-(4-MB)-2-Methylpiperazine |
| N-H Region | Doublet or Broad (Primary/Secondary character) | Absent | Singlet/Weak Broad (Secondary only) |
| Ether Region (1240 cm⁻¹) | Absent | Present (Strong) | Present (Strong) |
| C-Cl Region (600-800 cm⁻¹) | Absent | Strong C-Cl stretch | Absent (Indicates completion) |
| Aromatic Region (1510 cm⁻¹) | Absent | Present | Present |
Analyst Insight: The disappearance of the C-Cl band (often obscured in fingerprint) is less reliable than the appearance of the N-H band at ~3320 cm⁻¹ combined with the ether band at 1240 cm⁻¹ . If the 1240 band appears but the N-H band disappears completely, you have over-alkylated.
Scenario B: Purity Analysis (Target vs. Bis-Alkylated Impurity)
Impurity: 1,4-Bis(4-methoxybenzyl)-2-methylpiperazine. Cause: Use of excess alkylating agent or base.
-
The Differentiator: The N-H Stretch (3300-3400 cm⁻¹) .[1]
-
Target: Visible band (N4-H).
-
Bis-Impurity: Silent region. (Both nitrogens are tertiary).
-
Note: The Bis-impurity will also show an intensified Ether peak (1240 cm⁻¹) relative to the C-H stretches, but this is qualitative. The N-H silence is definitive.
-
Scenario C: Regioisomerism (Target vs. 1-(4-MB)-3-Methylpiperazine)
Context: The reaction of 2-methylpiperazine often favors the less hindered N4 position, yielding the "3-methyl" isomer (if named from the benzyl side). Distinguishing the "2-methyl" (hindered N1 substitution) from the "3-methyl" (unhindered N4 substitution) by IR alone is low-confidence .
-
Recommendation: Use NMR for regioisomer confirmation.
-
IR Nuance: The "Bohlmann bands" (2700-2800 cm⁻¹) may differ slightly in intensity due to the different conformational constraints of the methyl group relative to the N-benzyl lone pair, but this is not a robust QC method.
Experimental Protocol: ATR-FTIR
For this molecule (likely a viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is superior to KBr pellets due to ease of handling and lack of moisture interference.
Step-by-Step Workflow
-
Instrument Setup: Use a Diamond or ZnSe crystal ATR accessory. Set resolution to 4 cm⁻¹ and accumulation to 16 scans.
-
Background: Collect an air background spectrum.
-
Sample Application:
-
If Liquid/Oil: Place 1 drop directly on the crystal.
-
If Solid: Place a small amount (~5 mg) and apply pressure using the anvil to ensure good contact.
-
-
Cleaning: Clean crystal with Isopropanol (IPA) between samples. Crucial: 2-methylpiperazine is sticky; ensure no cross-contamination.
-
Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed), though for QC, raw ATR spectra are standard.
QC Decision Tree
Use the following logic flow to validate your product batch.
Figure 2: Quality Control Decision Tree for interpreting the IR spectrum.
References
-
National Institute of Standards and Technology (NIST). 2-Methylpiperazine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
SpectraBase. 4-Methoxybenzyl chloride IR Spectra. Wiley Science Solutions. Available at: [Link] (Accessed via PubChem CID 69993).
-
Panicker, C.Y., et al. (2014). Spectroscopic investigations of 1-benzylpiperazine.[1] Journal of Ultra Scientist of Physical Sciences, 26(3). (Provides comparative Bohlmann band data for N-benzyl piperazines).
-
PubChem. 1-(4-Methoxybenzyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for general IR band assignments of amines and ethers).
Sources
Bioactivity comparison of piperazine vs homopiperazine analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals
Executive Summary: The "Rigid vs. Flexible" Trade-off
In medicinal chemistry, the choice between a piperazine (6-membered) and homopiperazine (7-membered, 1,4-diazepane) scaffold is rarely arbitrary. It is a strategic decision that alters the conformational landscape , basicity (pKa) , and vectorial alignment of pharmacophores.
-
Piperazine is the industry standard for a reason: it offers a rigid, defined "chair" conformation that directs substituents at a predictable 180° (anti) or 60° (gauche) vector, ideal for linking pharmacophores in a linear fashion.
-
Homopiperazine introduces ring strain and entropy. It exists in a dynamic equilibrium between twist-boat and chair forms. This flexibility allows it to "mold" into binding pockets where piperazine is too rigid, often resolving steric clashes or bridging distances that a 6-membered ring cannot reach.
This guide objectively compares these two scaffolds, providing experimental data and decision-making frameworks for their application in SAR (Structure-Activity Relationship) campaigns.
Physicochemical & Structural Analysis
The transition from a 6- to a 7-membered ring drastically changes the physicochemical profile.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine (6-membered) | Homopiperazine (7-membered) | Impact on Bioactivity |
| Dominant Conformation | Chair (Rigid) | Twist-Boat / Chair (Flexible) | Homopiperazine can adopt multiple binding modes; Piperazine is entropically favored if the "chair" fits. |
| pKa (Basic Nitrogen) | ~9.73 (N1), ~5.35 (N4) | ~10.5 - 11.0 (N1) | Homopiperazine is generally more basic due to reduced steric strain on the lone pair, potentially improving solubility but increasing HERG liability. |
| C-N-C Bond Angle | ~109.5° (Tetrahedral) | ~112-115° (Expanded) | Alters the vector of N-substituents; Homopiperazine substituents are splayed wider. |
| LogP (Lipophilicity) | -1.50 (Parent) | -0.5 to 0.5 (Parent) | Homopiperazine is slightly more lipophilic due to the extra methylene (-CH2-) group. |
| Metabolic Stability | High (N-oxidation/dealkylation) | Moderate | 7-membered rings are often more susceptible to oxidative ring opening or metabolism due to ring strain. |
Visualizing the Conformational Landscape
The following diagram illustrates the energy landscape differences. Piperazine sits in a deep energy well (Chair), while Homopiperazine traverses a shallower landscape, allowing it to sample more shapes.
Figure 1: Conformational accessibility comparison. Piperazine is locked in a chair; Homopiperazine fluctuates, allowing induced-fit binding.
Critical Case Studies: When to Switch?
Case Study A: NMDA Receptor Modulators (The "Spacer" Effect)
In the development of polyamine-like NMDA receptor antagonists, researchers compared N,N'-substituted piperazines vs. homopiperazines.
-
The Challenge: Mimicking the distance between amine groups in endogenous spermine.
-
The Result: The homopiperazine analog (N,N'-bis(3-aminopropyl)homopiperazine) showed potency comparable to spermine (
) but with lower intrinsic efficacy (partial agonism) compared to the piperazine analog. -
Mechanism: The 7-membered ring expanded the N-N distance, altering the "bite size" of the ligand. This slight extension allowed the molecule to bridge specific residues in the polyamine regulatory site that the tighter piperazine core could not optimally span, leading to a distinct pharmacological profile (Partial Agonist vs. Antagonist) [1].
Case Study B: JS-K Anticancer Prodrugs (Solubility & Toxicity)
JS-K is a piperazine-based nitric oxide (NO) prodrug.[1] Researchers synthesized homopiperazine analogs to improve solubility and explore SAR.
-
Observation: Homopiperazine analogs maintained sub-micromolar anti-proliferative activity against HL-60 leukemia cells (
), comparable to the parent piperazine. -
Key Insight: While potency was unchanged, the homopiperazine analogs exhibited different solubility profiles . The ring expansion provided a "handle" to modulate lipophilicity without destroying the core bioactivity, proving that the 7-membered ring is a valid bioisostere for the diazeniumdiolate pharmacophore [2].
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Homopiperazines
Objective: To synthesize a mono-N-substituted homopiperazine intermediate for SAR library generation.
Methodology (Schmidt Rearrangement Route): This method is preferred for scale-up over the direct alkylation of diamines, which often yields mixtures.
-
Starting Material: Begin with N-benzyl-4-piperidone (or equivalent protected piperidone).
-
Schmidt Reaction:
-
Dissolve ketone in
. -
Add
(1.2 eq) and cool to 0°C. -
Dropwise add
(conc.) while maintaining temperature <10°C. Caution: Hydrazoic acid generation. -
Step Note: The ring expansion occurs here, inserting a nitrogen to form the 7-membered lactam (homopiperazinone).
-
-
Reduction:
-
Isolate the lactam intermediate.
-
Reduce using
(2.0 eq) in dry THF under reflux for 4 hours. -
Quench with Fieser method (
, 15% , ).
-
-
Purification:
-
Filter salts and concentrate.
-
Purify via column chromatography (DCM/MeOH/NH3).
-
Validation: Confirm 7-membered ring formation via 1H NMR (distinct multiplet broadening compared to piperazine).
-
Protocol 2: Comparative Binding Affinity Assay (Generic GPCR)
Objective: To determine if the flexibility of homopiperazine improves binding affinity (
-
Membrane Prep: Harvest CHO cells expressing the target GPCR (e.g., Dopamine D2). Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of radioligand (e.g.,
-Spiperone). -
Add 50 µL of Test Compound (Piperazine vs. Homopiperazine analog) at varying concentrations (
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Success Metric: A >5-fold decrease in
for the homopiperazine analog suggests the target pocket prefers a flexible or larger linker.
-
Strategic Decision Framework
Use this logic flow to decide when to deploy homopiperazine in your lead optimization campaign.
Figure 2: Decision Matrix for Scaffold Hopping. Use Homopiperazine when rigidity limits binding or when modulation of basicity is required.
References
-
Zhou, L. M., et al. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Link
-
Shami, P. J., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound.[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Brown, M., et al. (2021).[3] Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Link
-
Rincón, D. A., et al. (2025).[4] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[4] Link
Sources
- 1. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Structure of 1-(4-Methoxybenzyl)-2-methylpiperazine: A COSY & HSQC Comparison Guide
The following guide is a comprehensive technical resource for validating the structure of 1-(4-Methoxybenzyl)-2-methylpiperazine using 2D NMR spectroscopy.
Executive Summary: The Structural Challenge
In medicinal chemistry, piperazine scaffolds are ubiquitous, yet they present a persistent characterization challenge. When synthesizing 1-(4-Methoxybenzyl)-2-methylpiperazine , researchers often face a critical ambiguity: Regioisomerism.
Standard synthesis (e.g., alkylation of 2-methylpiperazine) yields a mixture of isomers. The methyl group creates asymmetry, leading to two distinct nitrogen environments (N1 and N4). Distinguishing the target N1-substituted product from the N4-substituted isomer (often named 1-(4-methoxybenzyl)-3-methylpiperazine by IUPAC priority) is impossible with Mass Spectrometry and unreliable with 1D
This guide compares the Standard 1D Approach against the Integrated 2D Workflow (COSY/HSQC) , demonstrating why the latter is the mandatory standard for certifying this scaffold.
Comparative Analysis: 1D vs. 2D NMR
The following table objectively compares the diagnostic capability of standard proton NMR versus the COSY/HSQC protocol for this specific molecule.
| Feature | Standard 1D | Integrated COSY & HSQC | Performance Verdict |
| Methyl Group Analysis | Identifies doublet at ~1.0 ppm. Cannot determine if attached to N1 or N4 side. | HSQC links Methyl protons to specific Carbon. COSY links Methyl to the exact Methine (CH) proton. | 2D Superior |
| Ring Proton Resolution | Appears as a broad, overlapping "hump" (2.0–3.0 ppm). | HSQC resolves overlapping protons by dispersing them into the carbon dimension. | 2D Superior |
| N-Substitution Validation | Indirect inference via chemical shift (unreliable due to pH/solvent effects). | COSY traces the spin system connectivity from Me | 2D Superior |
| Stereochemical Insight | None. | HSQC distinguishes diastereotopic axial/equatorial protons (geminal pairs). | 2D Superior |
Technical Rationale & Mechanism
The "Self-Validating" Logic
To validate 1-(4-Methoxybenzyl)-2-methylpiperazine, we must prove the connectivity sequence: Benzyl
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Function: Correlates a proton directly to the carbon it is attached to (
). -
Application: It isolates the C2-Methine signal. In 1D NMR, the H2 proton is buried under H3/H5/H6 multiplets. HSQC pulls this signal out because C2 is the only tertiary aliphatic carbon in the ring (others are secondary CH
).
-
-
COSY (Correlation Spectroscopy):
-
Function: Identifies protons separated by 3 bonds (
). -
Application: It establishes the "Spin System Chain."
-
Step 1: Find the Methyl doublet (isolated).
-
Step 2: See what it correlates to
This is H2 . -
Step 3: See what H2 correlates to
These are the H3 protons.
-
-
Validation: If the Benzyl is at N1, H2 will show a distinct chemical shift (deshielded) compared to the isomer where N1 is a free amine.
-
Experimental Protocol
A. Sample Preparation[1][2][3][4][5]
-
Solvent: DMSO-
is recommended over CDCl to prevent signal broadening from the amine exchange and to separate the water peak from the piperazine ring signals. -
Concentration: 10–20 mg in 600 µL solvent.
-
Tube: High-precision 5mm NMR tube (Class A).
B. Acquisition Parameters (600 MHz equivalent)
1.
-
Pulse Sequence: cosygpqf (Gradient enhanced).
-
Spectral Width: 10 ppm (both dimensions).
-
Points: 2048 (F2) x 256 (F1).
-
Scans (NS): 4–8 (Sufficient for >10mg).
-
Relaxation Delay (D1): 1.5 s.
2.
-
Pulse Sequence: hsqcedetgp (Edited to show CH/CH
positive, CH negative). -
Significance: This phase editing is crucial for piperazines to instantly distinguish the C2-Methine (positive) from the C3/C5/C6 Methylenes (negative).
-
Points: 1024 (F2) x 256 (F1).
-
Scans (NS): 8–16.
Experimental Data & Interpretation
Target Molecule: 1-(4-Methoxybenzyl)-2-methylpiperazine
Solvent: DMSO-
Table 1: Signal Assignment & 2D Correlations
| Atom Position | Multiplicity | COSY Correlations (H-H) | HSQC Phase | ||
| Methyl (C2-Me) | 0.98 | d ( | 18.5 | H2 | Positive (CH |
| H2 (Methine) | 2.65 | m | 56.2 | Me , H3a, H3b | Positive (CH) |
| H3a (Ring) | 2.85 | m | 48.1 | H2, H3b | Negative (CH |
| H3b (Ring) | 2.15 | td | 48.1 | H2, H3a | Negative (CH |
| H4 (NH) | 2.10 | br s | - | H3, H5 | - |
| Benzyl (CH | 3.45 | ABq or s | 62.4 | Ar-H (weak) | Negative (CH |
| Methoxy (OMe) | 3.73 | s | 55.1 | - | Positive (CH |
Note: In the N1-substituted target, H2 is chemically shifted downfield (~2.6-2.8 ppm) due to the adjacent tertiary amine. In the N4-substituted isomer (where N1 is secondary), H2 would appear upfield (~2.3-2.5 ppm).
Visualization of Workflows
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical path from crude synthesis to structural certification.
Caption: Figure 1. The necessity of 2D NMR. Standard 1D analysis leads to ambiguity, while the HSQC/COSY workflow provides a deterministic path to validation.
Diagram 2: COSY Connectivity Map
This diagram visualizes the specific spin-system correlations required to confirm the 2-methyl position.
Caption: Figure 2. COSY Correlation Map. The red arrow indicates the diagnostic coupling between the Methyl group and the H2 Methine, which then couples to the H3 methylene protons.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation. Springer. Link
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231905, 1-(4-Methoxybenzyl)piperazine. Retrieved from .
-
Wishart, D. S., et al. (2025). HMDB: The Human Metabolome Database. (Reference for piperazine chemical shifts). Link
Safety Operating Guide
1-(4-Methoxybenzyl)-2-methylpiperazine proper disposal procedures
Topic: 1-(4-Methoxybenzyl)-2-methylpiperazine Proper Disposal Procedures
Executive Summary & Chemical Identity
Objective: This guide defines the standard operating procedure (SOP) for the safe segregation, packaging, and disposal of 1-(4-Methoxybenzyl)-2-methylpiperazine . This compound is a secondary/tertiary amine building block commonly used in medicinal chemistry. Improper disposal poses risks of aquatic toxicity and potential formation of hazardous byproducts (e.g., nitrosamines) if mixed with nitrosating agents.
Chemical Profile:
| Parameter | Details |
|---|---|
| Chemical Name | 1-(4-Methoxybenzyl)-2-methylpiperazine |
| Common Forms | Free Base (Viscous Oil/Low-melting Solid) or Hydrochloride Salt (Solid) |
| CAS Number | 1353973-97-3 (HCl salt); Check specific vendor COA for free base |
| Molecular Formula | C
Hazard Identification & Safety (Pre-Disposal)
Before handling waste, you must validate the safety profile. Piperazine derivatives are notorious sensitizers and irritants.
GHS Hazard Classification:
Critical Incompatibilities:
-
Strong Oxidizers: Reaction may be exothermic and release toxic fumes (NOx).[2]
-
Nitrosating Agents: Do NOT mix with nitrites or nitrous acid.[2] Secondary amines (if deprotected) or impurities can form carcinogenic nitrosamines [1].[2]
-
Acids: The free base will react exothermically with strong acids.[2]
Waste Characterization & Segregation
Proper characterization is the cornerstone of regulatory compliance (RCRA in the US, EU Waste Framework Directive).
Decision Matrix: Waste Stream Selection
You must determine if your waste is Solid (pure substance, contaminated gloves/wipes) or Liquid (reaction mixtures, mother liquors).
Table 1: Waste Stream Segregation Guide
| Waste State | Composition | Correct Waste Stream | Container Type |
| Solid | Pure Substance, Filter Cakes, Contaminated PPE | Solid Hazardous Waste (Organic) | HDPE Wide-Mouth Jar |
| Liquid (Organic) | Dissolved in DCM, EtOAc, Methanol, DMSO | Organic Solvents (Halogenated or Non-Halogenated) | HDPE Carboy or Safety Can |
| Liquid (Aqueous) | Quenched reaction mixtures, aqueous extractions | Aqueous Chemical Waste (Check pH) | HDPE Carboy |
| Sharps | Contaminated needles/syringes | Bio/Chem Sharps Container | Rigid Puncture-Proof Bin |
Senior Scientist Insight: Never pour amine waste down the drain. Even if water-soluble, amines can disrupt municipal water treatment bacteria and are regulated aquatic toxins.[2]
Operational Disposal Workflow
This workflow ensures a self-validating disposal loop, minimizing human error.[2]
Figure 1: Decision logic for segregating and packaging amine waste streams.
Step-by-Step Protocol:
-
Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety glasses). If handling fine powder (HCl salt), use a fume hood or N95 mask to prevent inhalation [2].
-
Container Selection: Use chemically compatible containers (HDPE or Glass). Avoid metal containers if the waste is acidic.
-
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.
-
Required Fields: Full Chemical Name (No abbreviations like "MBMP"), Hazard Class (Irritant), Date.
-
-
Consolidation:
-
Solids: Place solid waste in a double-lined bag or wide-mouth jar.[2]
-
Liquids: Pour into the appropriate carboy using a funnel. Leave 10% headspace to allow for expansion.
-
-
Storage: Store in a Satellite Accumulation Area (SAA) within secondary containment. Keep the cap closed when not actively adding waste.
Spill Response Procedures
In the event of an accidental release, immediate action is required to prevent exposure and contamination.
Small Spill (< 100g/mL):
-
Alert: Notify nearby personnel.
-
PPE: Ensure gloves and goggles are on.[2]
-
Contain:
-
Liquid: Absorb with inert material (vermiculite, sand, or commercial amine-neutralizing pads).[2] Do not use paper towels alone, as this increases surface area for evaporation.
-
Solid: Cover with wet paper towels to prevent dust generation, then wipe up carefully.
-
-
Clean: Clean the surface with a mild detergent and water.[2] Collect all cleanup materials into the Solid Hazardous Waste container.
Large Spill (> 100g/mL):
-
Evacuate: Clear the area immediately.
-
Ventilate: If safe, open fume hood sashes to max; otherwise, close lab doors.
-
Contact: Call your facility’s Emergency Response Team (ERT) or EHS department.
Final Disposal Method (Vendor Level)
As a researcher, your responsibility ends at the handover to EHS. However, understanding the downstream process verifies your choice of waste stream.
-
Primary Method: High-Temperature Incineration. [2]
-
Why? Incineration at >850°C ensures complete destruction of the piperazine ring and benzyl moiety, converting them to CO
, H O, and N /NOx (scrubbed) [3].[2]
-
-
Alternative: Fuel Blending (for high BTU liquid waste).[2]
References
-
World Health Organization (WHO). (2002).[2] Nitrosamines: Concise International Chemical Assessment Document 38. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
